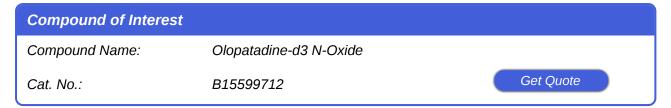


# Olopatadine-d3 N-Oxide: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Olopatadine-d3 N-Oxide**, a labeled metabolite of the antihistamine Olopatadine. This document is intended to serve as a comprehensive resource, detailing its chemical properties, metabolic pathway, and the analytical methodologies relevant to its study. The information is curated for researchers, scientists, and professionals involved in drug development and metabolic studies.

# **Certificate of Analysis (Representative Data)**

A complete Certificate of Analysis (CoA) for a specific lot of **Olopatadine-d3 N-Oxide** would be provided by the supplier upon purchase. The following table summarizes the typical data found on a CoA for this compound, compiled from various chemical suppliers.

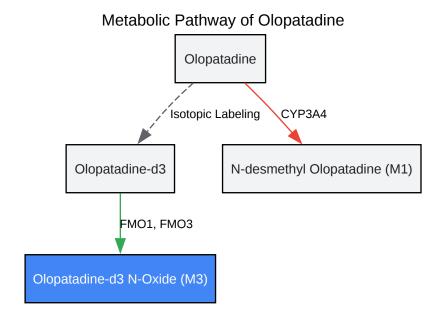


Parameter	Specification
Compound Name	Olopatadine-d3 N-Oxide
CAS Number	1246832-94-9[1]
Alternate CAS	203188-31-2
Molecular Formula	C21H20D3NO4
Molecular Weight	356.43 g/mol
Appearance	Pale Yellow Solid
Storage	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere
Purity (by HPLC)	>95%
Identity	Conforms to structure
Application	A labeled metabolite of Olopatadine (M3).[2]

# **Metabolic Pathway of Olopatadine**

Olopatadine undergoes hepatic metabolism to a limited extent. The formation of **Olopatadine-d3 N-Oxide** is a key metabolic step. This N-oxidation is primarily catalyzed by flavin-containing monooxygenase enzymes, specifically FMO1 and FMO3. Another metabolite, N-desmethyl olopatadine, is formed through the action of cytochrome P450 3A4 (CYP3A4).





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Metabolic pathway of Olopatadine.

# **Mechanism of Action: H1 Receptor Signaling**

Olopatadine is a selective histamine H1 receptor antagonist. By blocking the H1 receptor, it inhibits the downstream signaling cascade initiated by histamine binding. This action prevents the release of pro-inflammatory mediators from mast cells, thereby alleviating the symptoms of allergic reactions.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects associated with allergic responses.



Cell Membrane Histamine Olopatadine Blocks Binds & Activates H1 Receptor Activates Gq/11 Activates Phospholipase C (PLC) Hydrolyzes PIP2 Cytoplasm IP3 DAG Stimulates Activates

Histamine H1 Receptor Signaling Pathway

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Simplified H1 receptor signaling pathway.



# **Experimental Protocols**

Detailed, validated experimental protocols for the synthesis and analysis of **Olopatadine-d3 N-Oxide** are often proprietary to the manufacturers. However, based on published methods for Olopatadine and its metabolites, representative protocols are outlined below.

# Synthesis of Olopatadine-d3 N-Oxide (Conceptual Workflow)

The synthesis of **Olopatadine-d3 N-Oxide** would conceptually involve two main stages: the synthesis of the deuterated precursor, Olopatadine-d3, followed by its oxidation to the N-oxide.



# Wittig Reaction with Deuterated Reagent Purification of Olopatadine-d3 N-Oxidation Final Purification Olopatadine-d3 N-Oxide

### Conceptual Synthesis Workflow for Olopatadine-d3 N-Oxide

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Conceptual synthesis workflow.

A likely synthetic route would involve a Wittig reaction using a deuterated phosphonium ylide with the appropriate ketone precursor to introduce the deuterated dimethylaminopropylidene side chain. Subsequent N-oxidation could be achieved using an oxidizing agent such as metachloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.



# Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of **Olopatadine-d3 N-Oxide** is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a general method that could be adapted for this purpose.

Parameter	Description
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at approximately 298 nm
Injection Volume	10 μL

# Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

The identity of **Olopatadine-d3 N-Oxide** would be confirmed by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The <sup>1</sup>H NMR spectrum would be expected to show the characteristic peaks for the aromatic and aliphatic protons of the Olopatadine structure, with the absence of the signal corresponding to the N-methyl protons, which are replaced by deuterium. The presence of the deuterium atoms would be confirmed by the absence of corresponding proton signals and potentially by <sup>2</sup>H NMR.

# **Mass Spectrometry**



Mass spectrometry would be used to confirm the molecular weight of **Olopatadine-d3 N-Oxide**. The expected mass would correspond to the molecular formula C<sub>21</sub>H<sub>20</sub>D<sub>3</sub>NO<sub>4</sub>. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement for elemental composition confirmation.

## **Pharmacokinetic Data**

Pharmacokinetic studies of Olopatadine have provided data on the levels of its metabolites in plasma. After topical ocular administration of a 0.77% olopatadine solution, the N-oxide metabolite was observed in the plasma of some subjects up to 4 hours post-dose. The maximum plasma concentration (Cmax) of the N-oxide metabolite was found to be low, in the range of 0.121 to 0.174 ng/mL.[1]

This technical guide provides a summary of the key information regarding **Olopatadine-d3 N-Oxide**. For specific applications, it is recommended to consult the documentation provided by the chemical supplier and relevant scientific literature.

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